4-Fluorochalcone oxide is a synthetic organic compound that belongs to the chalcone family, characterized by a specific fluorine substitution on the aromatic ring. Chalcones are known for their diverse biological activities and serve as important intermediates in organic synthesis. The molecular formula of 4-Fluorochalcone oxide is , with a molecular weight of approximately 244.25 g/mol. This compound has gained attention due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical methods, primarily involving the Claisen-Schmidt condensation reaction. This reaction typically utilizes 4-fluorobenzaldehyde and acetophenone as starting materials, with sodium hydroxide or potassium hydroxide as the base catalyst. The synthesis can be performed in both laboratory and industrial settings, with adaptations for scale and efficiency.
4-Fluorochalcone oxide is classified as a fluorinated chalcone derivative. Chalcones are categorized under the flavonoid class of compounds, which are polyphenolic structures widely distributed in nature. The presence of the fluorine atom imparts unique properties to this compound, enhancing its biological activity and membrane permeability compared to non-fluorinated analogs.
The primary method for synthesizing 4-Fluorochalcone oxide is the Claisen-Schmidt condensation. This reaction involves:
In industrial settings, synthesis may employ solvent-free methods to reduce environmental impact, utilizing continuous flow reactors for enhanced efficiency. Precise control over reaction parameters such as temperature and pressure is critical to ensure product consistency and yield.
The molecular structure of 4-Fluorochalcone oxide features a central chalcone skeleton with a fluorine atom attached to one of the aromatic rings. The compound exhibits a conjugated system that contributes to its chemical reactivity and biological activity.
4-Fluorochalcone oxide can undergo various chemical transformations:
4-Fluorochalcone oxide primarily acts as an inhibitor of inducible nitric oxide synthase (iNOS). This enzyme plays a crucial role in the production of nitric oxide, which is involved in various physiological processes including inflammation.
The compound inhibits iNOS expression, leading to a reduction in nitric oxide production. This mechanism has been linked to anti-inflammatory effects observed in preclinical studies, where similar chalcone derivatives demonstrated significant reductions in inflammatory markers .
4-Fluorochalcone oxide has potential applications in various fields:
4-Fluorochalcone oxide (chemical name: 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one oxide; IUPAC: (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one epoxide) is a fluorinated derivative of chalcone, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings (A and B), with an epoxide group and a fluorine atom at the para-position of Ring B. Its molecular formula is C15H11FO2, and its molecular weight is 242.25 g/mol [1]. The compound's Chemical Abstracts Service (CAS) Registry Number is 1608-51-1 (base chalcone) [8]. The presence of the fluorine atom significantly alters its electronic properties, evidenced by a calculated cLogP (lipophilicity) of 2.98, enhancing membrane permeability compared to non-fluorinated analogs [2] [5].
Table 1: Molecular Identity of 4-Fluorochalcone Oxide
Property | Value |
---|---|
Molecular Formula | C15H11FO2 |
Molecular Weight | 242.25 g/mol |
CAS Registry Number | 1608-51-1 (base chalcone) |
IUPAC Name | (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one epoxide |
Key Structural Features | Epoxide group, fluorine at para-position of Ring B |
cLogP | 2.98 |
Chalcones emerged as significant scaffolds in medicinal chemistry following the isolation of natural precursors (e.g., from Glycyrrhiza and Angelica species) in the early 20th century [9]. Initial synthetic routes relied on Claisen-Schmidt condensation, reacting acetophenone derivatives with benzaldehydes under basic catalysis [4]. The development of fluorinated chalcones began in earnest in the 1980s–1990s, driven by the need to enhance metabolic stability. 4-Fluorochalcone oxide was first synthesized as part of efforts to create epoxide hydrolase inhibitors [6] [7]. Early studies demonstrated its unique ability to inhibit cytosolic epoxide hydrolase (74% inhibition at 2.5 µM), distinguishing it from non-fluorinated analogs [6]. This discovery positioned it as a tool for studying detoxification enzymology and a candidate for therapeutic optimization.
Fluorination is a strategic modification in medicinal chemistry due to fluorine’s strong electronegativity (3.98 on the Pauling scale), small atomic radius, and high C-F bond strength (485 kJ/mol). These properties confer three key advantages:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1